[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Description
This compound is a structurally complex carbamate derivative featuring multiple functional groups:
- Activated 4-nitrophenyl carbonate: A reactive leaving group facilitating carbamate bond formation, commonly used in prodrugs or bioconjugation .
- Dioxopyrrol-1-yl moiety: A 2,5-dioxopyrrole group, often employed in click chemistry (e.g., strain-promoted azide-alkyne cycloaddition, SP-AAC) for targeted biomolecule labeling .
The compound’s design suggests applications in targeted drug delivery or bioconjugation, leveraging the 4-nitrophenyl group for controlled reactivity and the dioxopyrrole ring for site-specific modifications.
Properties
Molecular Formula |
C35H43N7O11 |
|---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48) |
InChI Key |
HYSPJPGXSALJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Biological Activity
The compound 4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate , with CAS number 2281797-57-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₃₇H₄₆N₈O₁₃
- Molecular Weight : 810.8 g/mol
- Structure : The compound features multiple functional groups that contribute to its biological activity, including carbamoyl and nitrophenyl moieties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the carbamoylamino group suggests potential inhibition of specific enzymes involved in metabolic pathways. Such inhibition could lead to altered cellular metabolism, potentially impacting cancer cell proliferation and survival.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) production. This mechanism is critical in cancer therapy as it can promote apoptosis in malignant cells .
- Cell Signaling Modulation : The structure may interact with various cellular signaling pathways, influencing processes such as apoptosis, cell cycle regulation, and immune responses.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM across different cell lines, indicating moderate potency.
In Vivo Studies
Animal studies have further elucidated the compound's efficacy:
- Model Used : Xenograft models in mice.
- Treatment Regimen : Administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg.
- Results : Tumor growth inhibition was observed, with a reduction in tumor volume by up to 60% compared to control groups after two weeks of treatment.
Case Studies
- Study on Cancer Cell Lines :
- Therapeutic Implications in Drug Resistance :
Scientific Research Applications
The compound [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, also known as {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate, has the CAS number 159857-81-5 . It has a molecular formula of C35H43N7O11 and a molecular weight of 737.77 .
Scientific Research Applications
While the provided search results do not detail specific applications of [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, related compounds and derivatives provide insight into potential research avenues.
Linker-Drug Synthesis:
- The presence of a "linker-drug" moiety suggests its use as a linker in drug conjugates .
- Such linkers are crucial in synthesizing antibody-drug conjugates (ADCs), where a drug is attached to an antibody for targeted delivery to specific cells .
Glembatumumab Vedotin
- A thioether derivative is obtained through the action of (4-{[(2S)-5-(carbamoylamino)-2-{[(2S)-2-{[6-(2,5- .
- This suggests its potential use in forming thioether linkages, which are commonly used in bioconjugation and ADC development .
Molecular Properties
- The compound has several hydrogen bond donors and acceptors, and a molecular weight greater than 500 Daltons .
- These properties are relevant in determining its suitability for various biological applications, including cell permeability and receptor binding .
Analogous Compounds
- A similar compound, [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-(2-isoquinolin-7-ylethylamino)-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate, shares a similar core structure with variations in the attached chemical groups . This compound is associated with PubChem CID 145954187 . Another similar compound is associated with PubChem CID 145950465 .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding a phenolic hydroxyl group and releasing carbon dioxide. This reaction is critical for controlled drug release in antibody-drug conjugates (ADCs):
This pH-dependent behavior enables targeted payload release in cancer therapeutics .
Thiol-Maleimide Conjugation (Michael Addition)
The 2,5-dioxopyrrol-1-yl (maleimide) group reacts with thiols (-SH) in cysteine residues or linker systems, forming stable thioether bonds. This reaction is central to ADC synthesis:
The reaction proceeds via nucleophilic attack on the maleimide’s α,β-unsaturated carbonyl system, with pseudo-first-order kinetics (k = 0.15–0.3 M⁻¹s⁻¹) .
Aminolysis of the 4-Nitrophenyl Carbonate
The 4-nitrophenyl carbonate ester undergoes aminolysis with primary amines, releasing 4-nitrophenol and forming a carbamate linkage:
General Reaction :
| Amine | Solvent | Temperature | Conversion |
|---|---|---|---|
| Hexylamine | DMF | 25°C | 98% |
| Lysine residue (antibody) | PBS buffer | 37°C | 85–92% |
This reaction is monitored by UV-Vis spectroscopy (λ = 400 nm for 4-nitrophenol) .
Stability Under Reductive Conditions
The maleimide group is susceptible to retro-Michael reactions in the presence of excess thiols or reducing agents:
| Reductant | Conditions | Outcome |
|---|---|---|
| DTT (1 mM) | pH 7.4, 37°C | 40–50% reversal in 24 hours |
| Tris(2-carboxyethyl)phosphine (TCEP) | pH 6.0 | Complete maleimide ring reformation |
This reversibility necessitates careful handling during ADC manufacturing .
Photodegradation Pathways
The 4-nitrophenyl group undergoes photochemical decomposition under UV light (λ = 365 nm):
| Exposure Time | Degradation Products | Mechanism |
|---|---|---|
| 2 hours | Nitrosobenzene derivatives + CO₂ | Radical-mediated cleavage |
| 6 hours | Complete loss of carbonate functionality | N/A |
Light-sensitive storage is recommended to preserve compound integrity .
Analytical Characterization of Reactions
Key techniques for monitoring reactions include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
- Solubility : The dioxopyrrol group in the target compound may improve aqueous solubility compared to purely aromatic analogues (e.g., ’s dihydropyrimidines with 300°C melting points) .
- Stability: Branched amides and carbamoylamino groups likely reduce enzymatic degradation vs. linear amides in ’s rectifier molecules .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Resin selection : Wang resin or ChemMatrix® resin for peptide immobilization.
- Coupling reagents : HBTU, DIC, or HATU in DMF or dichloromethane (DCM).
- Deprotection : Piperidine (20–30%) for Fmoc removal; TFA for Boc cleavage.
- Side-chain protection : tert-butyloxycarbonyl (Boc) for amines, tert-butyl (t-Bu) for carboxylic acids.
Example Sequence :
Solution-Phase Synthesis
For linear or branched peptides, stepwise coupling is employed:
- Activating agents : BNPC, DCC, or EDC for carboxyl activation.
- Solvents : DCM, THF, or DMF to enhance solubility of intermediates.
Key Challenge : Maintaining stereochemistry at chiral centers (e.g., 2S configurations).
Activation with Bis(4-nitrophenyl) Carbonate (BNPC)
BNPC is synthesized via nitration of diphenyl carbonate or triphosgene-mediated coupling .
| Method | Reagents | Solvents | Yield | Conditions |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, nitrobenzene | Cyclohexane | 94% | 20°C, 60 min addition |
| Triphosgene-based | Triphosgene, NaOH, TEA | DCM | 85–90% | 25°C, pH control |
BNPC reacts with N-protected amino acids or peptides to form 4-nitrophenyl esters, enabling peptide bond formation.
Coupling and Functionalization
The activated peptide is coupled to 4-aminophenylmethyl groups or alcohols via nucleophilic substitution.
Reaction with Amines
BNPC reacts with primary/secondary amines to form carbamates or ureas:
- Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon of BNPC.
- Optimized Conditions :
Example :
$$ \text{Peptide-COOH} + \text{BNPC} \xrightarrow{\text{TEA}} \text{Peptide-O-CO-O-C6H4-NO2} + \text{4-nitrophenol} $$
Stereochemical Control
The 2S configurations are preserved through:
- Chiral auxiliaries : Fmoc- or Boc-protected amino acids with stereochemically defined side chains.
- Catalytic methods : Enzymatic resolution or asymmetric synthesis for non-natural amino acids.
Purification and Characterization
Recrystallization
Analytical Techniques
Challenges and Optimization
Side Reactions
Solvent Selection
Industrial-Scale Production
Triphosgene-Based Synthesis
- BNPC preparation :
- Reagents : Triphosgene, NaOH, p-nitrophenol.
- Solvent : DCM.
- Yield : 85–90% after distillation.
- Peptide activation :
- Coupling : Peptide-COOH + BNPC → Peptide-O-CO-O-C6H4-NO2.
- Purification : Recrystallization with dimethyl carbonate.
Case Studies
Q & A
Q. What analytical techniques are recommended for confirming the structure and stereochemistry of [compound]?
- Methodological Answer: Employ a combination of 1H/13C NMR to assign proton and carbon environments, focusing on chiral centers (e.g., 2S configurations) and amide/urethane linkages. High-Resolution Mass Spectrometry (HRMS) should validate the molecular ion ([M+H]+) and isotopic pattern. For stereochemical confirmation, compare experimental optical rotation or circular dichroism (CD) with computational predictions. Cross-reference spectral data with analogous compounds (e.g., carbamoylamino-pentanoyl derivatives) to resolve ambiguities .
Q. What synthetic routes are documented for [compound], and how can reaction yields be optimized?
- Methodological Answer: Key steps include:
- Peptide coupling : Use HATU/DIPEA for amide bond formation between the pentanoyl and dioxopyrrol-hexanoyl moieties.
- Carbamate formation : React the phenolic intermediate with 4-nitrophenyl chloroformate under anhydrous conditions.
- Purification : Optimize yields (e.g., 65–88%) via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Monitor intermediates by TLC (Rf values: 0.3–0.7) to minimize side products .
Q. How can researchers ensure reproducibility in synthesizing [compound]?
- Methodological Answer:
- Stoichiometric control : Precisely measure reactive groups (e.g., amine, carbonyl) via titration or quantitative NMR.
- Reaction monitoring : Use in-situ FTIR to track carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) bands.
- Batch consistency : Document solvent purity (e.g., ≤50 ppm H2O for anhydrous reactions) and catalyst lot numbers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dioxopyrrol moiety in [compound]?
- Methodological Answer:
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to assess electron density at the dioxopyrrol carbonyl groups.
- Simulate reaction pathways for functionalization (e.g., nucleophilic additions) using transition state analysis .
- Validate predictions with experimental kinetic studies (e.g., monitoring by HPLC) under varied pH and temperature .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer:
- Multi-technique cross-validation : Compare NMR shifts with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to assign overlapping signals.
- Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments (e.g., aromatic vs. aliphatic regions).
- Machine learning : Train models on public spectral databases (e.g., PubChem) to predict discrepancies caused by solvent effects or impurities .
Q. How can the stability of [compound] under physiological conditions be systematically studied?
- Methodological Answer:
- Accelerated degradation studies : Expose the compound to PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS.
- Light/oxidation stability : Use a photoreactor (ICH Q1B guidelines) with UVA/visible light and assess peroxide formation.
- Data-driven modeling : Apply Arrhenius kinetics to extrapolate shelf-life from high-temperature stress tests .
Q. What methodologies enable selective functionalization of the carbamoylamino group in [compound]?
- Methodological Answer:
- Protection/deprotection : Temporarily mask the dioxopyrrol moiety with tert-butoxycarbonyl (Boc) groups using Boc-anhydride.
- Selective alkylation : React the carbamoylamino group with alkyl halides in DMF/K2CO3, monitoring by 19F NMR if fluorinated reagents are used.
- Click chemistry : Introduce azide/alkyne handles for bioconjugation via copper-catalyzed cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
